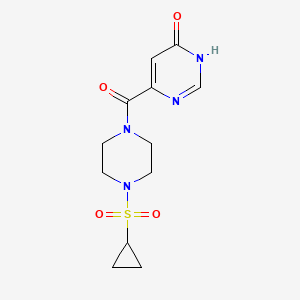
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone, also known as CSPM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CSPM is a kinase inhibitor that has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In
科学的研究の応用
Therapeutic Agent Synthesis
- A series of compounds were synthesized to explore their therapeutic potential, with some demonstrating considerable inhibitory activity against the α-glucosidase enzyme, along with hemolytic and cytotoxic profiles. This indicates potential applications in developing treatments for diseases like diabetes or cancer (Muhammad Athar Abbasi et al., 2019).
Alzheimer's Disease
- Another study synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity, targeting Alzheimer's disease. This research highlighted a compound with significant activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential pathway for Alzheimer's treatment development (Mubashir Hassan et al., 2018).
Anticancer and Antituberculosis Studies
- A study on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives found significant anticancer and antituberculosis activities in vitro. This research suggests these compounds' potential in developing new treatments for these diseases (S. Mallikarjuna et al., 2014).
Antimicrobial Activity
- Synthesis and evaluation of various derivatives showed good antimicrobial activity against tested pathogenic bacterial and fungal strains. This indicates their potential as antimicrobial agents, which could lead to the development of new antibiotics or disinfectants (L. Mallesha & K. Mohana, 2014).
Corrosion Prevention
- A novel organic compound was investigated for its efficiency in preventing mild steel corrosion in an acidic medium, demonstrating significant inhibition. This research could have implications for industries where corrosion resistance is crucial, suggesting potential applications in coatings or treatments to enhance material lifespan (P. Singaravelu & N. Bhadusha, 2022).
特性
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c17-11-7-10(13-8-14-11)12(18)15-3-5-16(6-4-15)21(19,20)9-1-2-9/h7-9H,1-6H2,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDDXKEUSVECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

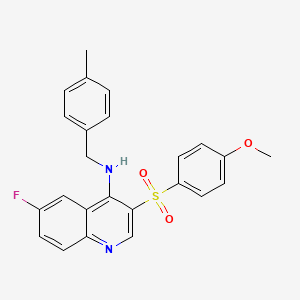
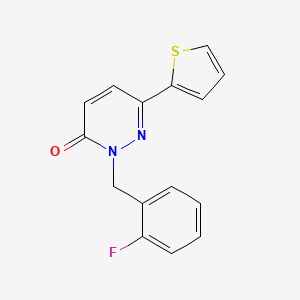
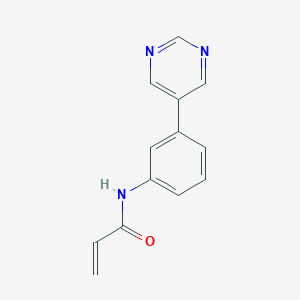
![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)
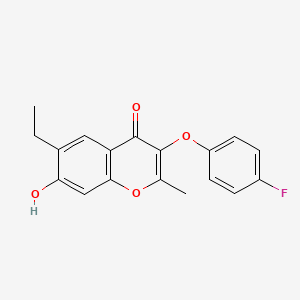
![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
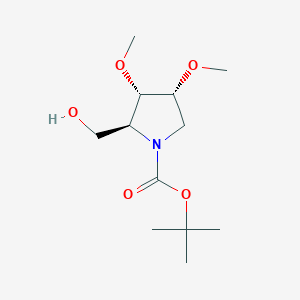
amine hydrochloride](/img/no-structure.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)
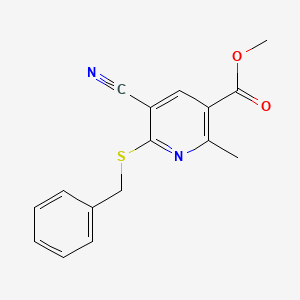
![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)
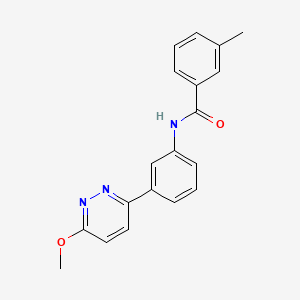
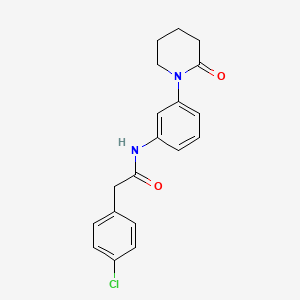
![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)